molecular formula C5H5F5O3S B14450230 3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride CAS No. 77705-90-9

3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride

Cat. No.: B14450230
CAS No.: 77705-90-9
M. Wt: 240.15 g/mol
InChI Key: KKCYGQQESJQOTA-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride is a chemical compound with significant applications in various fields such as organic synthesis, chemical biology, and materials science. This compound is characterized by its unique structure, which includes both sulfonyl and fluorinated groups, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride typically involves the introduction of fluorosulfonyl groups into organic molecules. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of sulfonyl fluorides under mild conditions .

Industrial Production Methods

Industrial production of this compound often relies on the fluoride-chloride exchange from corresponding sulfonyl chlorides. Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2), FDIT, and AISF. These reagents facilitate the formation of sulfonyl fluorides under controlled conditions .

Major Products Formed

The major products formed from these reactions are typically sulfonyl fluorides, which are valuable intermediates in the synthesis of various bioactive molecules and materials .

Scientific Research Applications

3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride involves its ability to form stable sulfonyl fluoride linkages. These linkages are highly reactive and can interact with various molecular targets, including proteins and nucleic acids. The compound’s unique structure allows it to participate in click chemistry reactions, facilitating the formation of complex molecular assemblies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride is unique due to its combination of sulfonyl and fluorinated groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specialized functions .

Properties

CAS No.

77705-90-9

Molecular Formula

C5H5F5O3S

Molecular Weight

240.15 g/mol

IUPAC Name

3-ethylsulfonyl-2,2,3,3-tetrafluoropropanoyl fluoride

InChI

InChI=1S/C5H5F5O3S/c1-2-14(12,13)5(9,10)4(7,8)3(6)11/h2H2,1H3

InChI Key

KKCYGQQESJQOTA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(C(C(=O)F)(F)F)(F)F

Origin of Product

United States

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